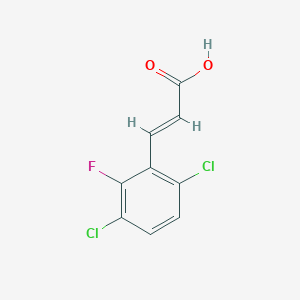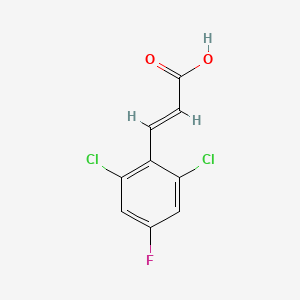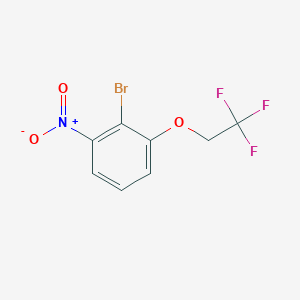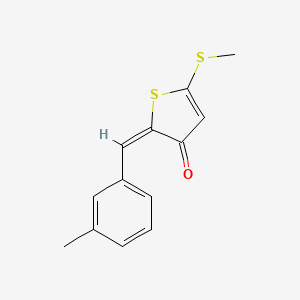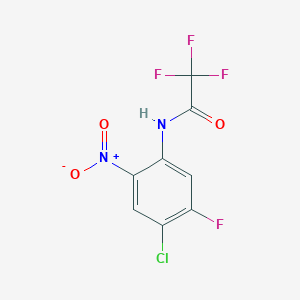
N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of chloro, fluoro, and nitro functional groups attached to a phenyl ring, along with a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-chloro-5-fluoro-2-nitroaniline with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The trifluoroacetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-Chloro-5-fluoro-2-aminophenyl-2,2,2-trifluoroacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Chloro-5-fluoro-2-nitrophenylamine and trifluoroacetic acid.
Scientific Research Applications
N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (chloro, fluoro, nitro) can influence its reactivity and binding affinity to these targets. The trifluoroacetamide moiety may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoro-2-nitroaniline
- 4-Chloro-5-fluoro-2-nitrophenol
- 4-Chloro-5-fluoro-2-nitrobenzoic acid
Uniqueness
N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H3ClF4N2O3 |
|---|---|
Molecular Weight |
286.57 g/mol |
IUPAC Name |
N-(4-chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H3ClF4N2O3/c9-3-1-6(15(17)18)5(2-4(3)10)14-7(16)8(11,12)13/h1-2H,(H,14,16) |
InChI Key |
BGCDLYRUYMYVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


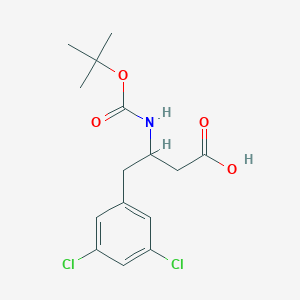
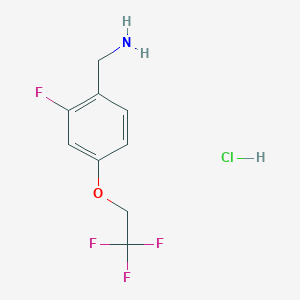


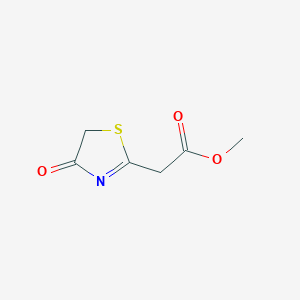
![N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)

![1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone](/img/structure/B15340491.png)


